![molecular formula C25H22N2O3S B3468302 1-(1-naphthoyl)-4-(2-naphthylsulfonyl)piperazine](/img/structure/B3468302.png)
1-(1-naphthoyl)-4-(2-naphthylsulfonyl)piperazine
Overview
Description
1-(1-naphthoyl)-4-(2-naphthylsulfonyl)piperazine, also known as NAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a synthetic compound that is structurally similar to other piperazine derivatives, which are known to have various biological activities.
Scientific Research Applications
1-(1-naphthoyl)-4-(2-naphthylsulfonyl)piperazine has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have neuroprotective effects, and it has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anti-tumor activity, and it has been studied as a potential chemotherapy agent. In drug discovery, this compound has been used as a lead compound for the development of new drugs with similar structures and biological activities.
Mechanism of Action
The mechanism of action of 1-(1-naphthoyl)-4-(2-naphthylsulfonyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. It has also been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response. This compound may also interact with other proteins and enzymes in cells, leading to its various biological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cells, this compound has been shown to increase cell survival and proliferation, reduce apoptosis, and modulate gene expression. In organisms, this compound has been shown to have neuroprotective effects, reduce inflammation, and inhibit tumor growth. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its biological effects.
Advantages and Limitations for Lab Experiments
1-(1-naphthoyl)-4-(2-naphthylsulfonyl)piperazine has several advantages for lab experiments, including its stability, solubility, and availability. It is a synthetic compound that can be easily synthesized in large quantities, and it is stable under various conditions. This compound is also soluble in various solvents, which makes it easy to use in lab experiments. However, this compound has several limitations, including its potential toxicity and lack of specificity. This compound has been shown to have cytotoxic effects at high concentrations, and it may interact with other proteins and enzymes in cells, leading to non-specific effects.
Future Directions
There are several future directions for the study of 1-(1-naphthoyl)-4-(2-naphthylsulfonyl)piperazine, including its potential applications in drug discovery and clinical trials. This compound has been shown to have various biological activities, and it may be used as a lead compound for the development of new drugs with similar structures and activities. This compound may also be studied in clinical trials for its potential applications in neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in scientific research and medicine.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a structurally similar compound to other piperazine derivatives and has been shown to have various biological activities, including neuroprotective effects and anti-tumor activity. This compound has several advantages for lab experiments, including its stability and solubility, but it also has limitations, including its potential toxicity and lack of specificity. Future studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and clinical trials.
properties
IUPAC Name |
naphthalen-1-yl-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c28-25(24-11-5-9-20-7-3-4-10-23(20)24)26-14-16-27(17-15-26)31(29,30)22-13-12-19-6-1-2-8-21(19)18-22/h1-13,18H,14-17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTRNFLEHTWKML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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